molecular formula C26H20ClN3O8 B12470312 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12470312
M. Wt: 537.9 g/mol
InChI Key: HKAOLHQGRWWLDL-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrophenoxy group, a chlorophenylcarbonyl group, and a pyrrolidine carboxylate group.

Preparation Methods

The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the nitrophenoxy intermediate: This step involves the reaction of 4-nitrophenol with a suitable halogenated benzene derivative under basic conditions to form the nitrophenoxy intermediate.

    Coupling with the chlorophenylcarbonyl group: The nitrophenoxy intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the chlorophenylcarbonyl intermediate.

    Formation of the pyrrolidine carboxylate group: The final step involves the reaction of the chlorophenylcarbonyl intermediate with a pyrrolidine derivative under acidic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specialized equipment to handle the specific reaction conditions required.

Chemical Reactions Analysis

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: The nitrophenoxy group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenylcarbonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenylcarbonyl compounds.

Scientific Research Applications

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure and functional groups.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The chlorophenylcarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function. The pyrrolidine carboxylate group can interact with specific receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C26H20ClN3O8

Molecular Weight

537.9 g/mol

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 1-[(4-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C26H20ClN3O8/c27-19-5-1-17(2-6-19)25(33)28-29-14-18(13-24(29)32)26(34)37-15-23(31)16-3-9-21(10-4-16)38-22-11-7-20(8-12-22)30(35)36/h1-12,18H,13-15H2,(H,28,33)

InChI Key

HKAOLHQGRWWLDL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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